2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine

Actinide separation Solvent extraction Nuclear fuel reprocessing

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (CAS 669087-80-3), denoted BODO, is a terdentate N-donor extractant belonging to the bis(heteroaryl)pyridine class. It has been specifically investigated within the European Partitioning & Transmutation (P&T) program for the selective separation of trivalent actinides from lanthanides in spent nuclear fuel reprocessing.

Molecular Formula C31H35N3O3
Molecular Weight 497.6 g/mol
CAS No. 669087-80-3
Cat. No. B12531736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine
CAS669087-80-3
Molecular FormulaC31H35N3O3
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3
InChIKeyHTIGEZIENFLBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (BODO) for Actinide/Lanthanide Separation Procurement


2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (CAS 669087-80-3), denoted BODO, is a terdentate N-donor extractant belonging to the bis(heteroaryl)pyridine class. It has been specifically investigated within the European Partitioning & Transmutation (P&T) program for the selective separation of trivalent actinides from lanthanides in spent nuclear fuel reprocessing [1]. BODO operates as a neutral co-extractant in synergistic systems with acidic extractants such as 2-bromodecanoic acid, achieving distribution ratios of 0.03–12 for Am(III) and 0.003–0.8 for Eu(III) from nitrate media [2].

Procurement Risk in 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (BODO): Substitution vs. Validated Extraction Performance


The bis(heteroaryl)pyridine class encompasses several structurally analogous extractants, including 2,6-bis(benzimidazol-2-yl)-4-dodecyloxylpyridine and 2,6-bis(benzimidazolyl)pyridine, all proposed for An(III)/Ln(III) separation [1]. Substituting BODO with any of these in-class alternatives introduces a critical procurement risk: the published quantitative performance data—specifically Am(III) distribution ratios (D_Am) ranging from 0.03 to 12 and Am/Eu separation factors peaking at ~1 M nitrate—have been experimentally validated exclusively for BODO in the synergistic 2-bromodecanoic acid/tert-butyl benzene system [2]. Without equivalent published datasets for the analogous structures under identical conditions, the extraction efficiency, selectivity, and process-relevant behavior of any substitute remain unproven, jeopardizing the reproducibility of established separation protocols.

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (BODO): Quantitative Evidence for Selection vs. In-Class Analogs


Demonstrated Am(III)/Eu(III) Separation Factor Maximum Under Nitrate Conditions

BODO exhibits a quantifiable Am(III)/Eu(III) separation capability in synergistic extraction with 2-bromodecanoic acid, attaining a maximum separation factor at approximately 1 M nitrate ion concentration [1]. This optimum is not reported for the structurally analogous 2,6-bis(benzimidazol-2-yl)-4-dodecyloxylpyridine or 2,6-bis(benzimidazolyl)pyridine, for which no systematic separation factor datasets have been published.

Actinide separation Solvent extraction Nuclear fuel reprocessing

Published Am(III) Distribution Ratio Range Enables Loading Calculations

The Am(III) distribution ratio (D_Am) for BODO in the synergistic 2-bromodecanoic acid/TBB system spans 0.03–12 across the tested ionic strength regime [1]. This experimentally determined range provides direct input for mass-balance and stage-number calculations. Equivalent D_Am data are absent in the peer-reviewed literature for 2,6-bis(benzimidazol-2-yl)-4-dodecyloxylpyridine and 2,6-bis(benzimidazolyl)pyridine, precluding their use in engineered extraction cascades.

Distribution ratio Americium recovery Solvent extraction process design

Mechanistically Resolved Ionic Strength Dependence Differentiating Nitrate vs. Perchlorate Media

BODO's extraction behavior under varying nitrate and perchlorate concentrations has been mechanistically deconvoluted: the Am/Eu distribution ratio decreases linearly with perchlorate ion strength in a log–log plot (consistent with Specific Ion Interaction Theory), but non-linearly with nitrate concentration due to competing aqueous-phase nitrate complexation [1]. This dual-mechanism characterization is not available for 2,6-bis(benzimidazol-2-yl)-4-dodecyloxylpyridine or 2,6-bis(benzimidazolyl)pyridine, whose ionic strength behavior remains unexamined.

Specific ion interaction theory Nitrate complexation Extraction mechanism

Recorded Eu(III) Distribution Ratio Baseline for Lanthanide Carry-Over Assessment

Simultaneously with Am extraction, BODO yields Eu(III) distribution ratios (D_Eu) of 0.003–0.8 under the same synergistic conditions [1]. This allows calculation of real Am/Eu separation factors at each experimental point. No equivalent D_Eu dataset exists for 2,6-bis(benzimidazol-2-yl)-4-dodecyloxylpyridine or 2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3,5-triazine, making BODO the only structurally related compound for which both Am and Eu extraction can be quantitatively balanced.

Europium extraction Lanthanide rejection P&T process purity

Optimal Deployment Scenarios for 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine (BODO) Based on Evidenced Performance


DIAMEX-SANEX Type Hybrid Process Development Requiring Synergistic Am/Eu Partitioning

BODO's demonstrated synergistic extraction behavior with 2-bromodecanoic acid and its quantifiable Am/Eu separation at ~1 M nitrate [1] make it a suitable candidate ligand for hybrid DIAMEX-SANEX process research, where selective americium recovery from lanthanide-containing high-activity raffinates is targeted.

Predictive Solvent Extraction Modeling Using Specific Ion Interaction Theory (SIT)

Researchers developing thermodynamic models for actinide extraction can utilize BODO's published, mechanistically resolved ionic strength response—linear for perchlorate, non-linear for nitrate—to parameterize SIT-based predictive frameworks [1], a capability not offered by structurally analogous but uncharacterized extractants.

Radiotracer-Based Bench-Scale Extraction Chromatography Method Development

The availability of validated Am(III) and Eu(III) distribution ratios across a wide ionic strength range enables direct translation of BODO's liquid–liquid extraction data [1] to extraction chromatographic resin development, reducing the experimental matrix required for column breakthrough and elution optimization.

Comparative Ligand Screening Programs for next-Generation P&T Extractants

In systematic ligand screening campaigns, BODO serves as a quantitatively characterized reference compound within the bis(heteroaryl)pyridine class [1] [2]. Its dataset provides the baseline against which novel analogs must be benchmarked for Am distribution ratio, Eu rejection, and ionic strength robustness.

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